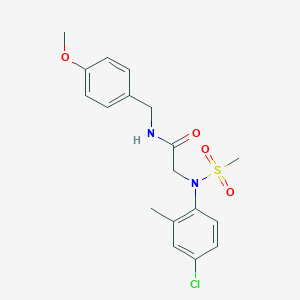![molecular formula C18H16ClF3N2O3S B258597 N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B258597.png)
N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as CCT244747, is a small-molecule inhibitor that has been identified as a promising candidate for the treatment of cancer. This compound was first synthesized in 2007 and has since been the subject of numerous scientific studies exploring its potential as an anticancer agent.
作用机制
The mechanism of action of CCT244747 is not fully understood, but it is believed to involve the inhibition of a protein called MELK (maternal embryonic leucine zipper kinase). MELK is overexpressed in many types of cancer and is involved in cell proliferation and survival. By inhibiting MELK, CCT244747 may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that CCT244747 has minimal toxicity in normal cells, suggesting that it may have a favorable safety profile for use in humans. In addition to its anticancer effects, CCT244747 has also been shown to have anti-inflammatory and neuroprotective effects in animal models.
实验室实验的优点和局限性
One advantage of CCT244747 is that it has shown activity against a wide range of cancer cell lines, suggesting that it may be effective against multiple types of cancer. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize dosing and predict potential side effects.
未来方向
There are several potential future directions for research on CCT244747. One possibility is to further elucidate the mechanism of action and identify potential biomarkers that could be used to predict response to treatment. Another direction is to explore the potential of CCT244747 in combination with other anticancer agents or immunotherapies. Finally, there may be potential applications for CCT244747 in other diseases beyond cancer, given its anti-inflammatory and neuroprotective effects.
合成方法
The synthesis of CCT244747 involves a multistep process that begins with the reaction of 4-chloro-3-(trifluoromethyl)aniline with cyclopropylamine to form N-cyclopropyl-4-chloro-3-(trifluoromethyl)aniline. This intermediate is then reacted with phenylsulfonyl chloride to form N-cyclopropyl-N-(phenylsulfonyl)-4-chloro-3-(trifluoromethyl)aniline. Finally, this compound is reacted with glycine to form the final product, CCT244747.
科学研究应用
CCT244747 has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. In vivo studies in mice have also shown promising results, with CCT244747 significantly inhibiting the growth of tumors in several different models of cancer.
属性
分子式 |
C18H16ClF3N2O3S |
|---|---|
分子量 |
432.8 g/mol |
IUPAC 名称 |
2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]-N-cyclopropylacetamide |
InChI |
InChI=1S/C18H16ClF3N2O3S/c19-16-9-8-13(10-15(16)18(20,21)22)24(11-17(25)23-12-6-7-12)28(26,27)14-4-2-1-3-5-14/h1-5,8-10,12H,6-7,11H2,(H,23,25) |
InChI 键 |
YLYFJUNCKULCAF-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
规范 SMILES |
C1CC1NC(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide](/img/structure/B258514.png)
![2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B258515.png)
![N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258516.png)
![2-benzyl-1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B258519.png)


![Methyl 3,3,3-trifluoro-2-[(phenylacetyl)amino]-2-(1,3-thiazol-2-ylamino)propanoate](/img/structure/B258526.png)
![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B258531.png)


![1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone](/img/structure/B258535.png)
![4-[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine](/img/structure/B258536.png)
![benzyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B258538.png)
![7-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B258541.png)